molecular formula C32H33F2N5O5S B12421201 KRAS G12C inhibitor 45

KRAS G12C inhibitor 45

Cat. No.: B12421201
M. Wt: 637.7 g/mol
InChI Key: DVYNJKUHECHEDC-MOPGFXCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KRAS G12C inhibitor 45 is a small molecule designed to target the KRAS G12C mutation, a specific alteration in the Kirsten rat sarcoma viral oncogene homolog (KRAS) gene. This mutation is commonly found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The compound works by covalently binding to the cysteine residue at position 12 of the KRAS protein, thereby inhibiting its activity and preventing downstream signaling pathways that promote cancer cell proliferation and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12C inhibitor 45 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

    Formation of the core structure: This involves the construction of a tetrahydropyridopyrimidine scaffold through a series of condensation and cyclization reactions.

    Functionalization: Introduction of functional groups such as halogens, amines, or hydroxyl groups to enhance binding affinity and selectivity.

    Final coupling: The final step involves coupling the functionalized core with a reactive moiety that can covalently bind to the cysteine residue in KRAS G12C.

Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves:

Scientific Research Applications

KRAS G12C inhibitor 45 has a wide range of scientific research applications, including:

Mechanism of Action

KRAS G12C inhibitor 45 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein. This binding locks the protein in its inactive GDP-bound state, preventing the exchange of GDP for GTP. As a result, the downstream signaling pathways, including the RAF-MEK-ERK and PI3K-AKT pathways, are inhibited. This leads to reduced cancer cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

KRAS G12C inhibitor 45 is unique in its specific binding affinity and selectivity for the KRAS G12C mutation. It has shown improved efficacy and reduced off-target effects compared to other inhibitors. Additionally, its optimized pharmacokinetic properties make it a promising candidate for further development and clinical use .

Properties

Molecular Formula

C32H33F2N5O5S

Molecular Weight

637.7 g/mol

IUPAC Name

4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(2-methylsulfonyl-6-propan-2-ylphenyl)pyrido[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C32H33F2N5O5S/c1-7-26(41)37-15-19(5)38(16-18(37)4)30-21-14-23(34)28(27-22(33)11-9-12-24(27)40)35-31(21)39(32(42)36-30)29-20(17(2)3)10-8-13-25(29)45(6,43)44/h7-14,17-19,40H,1,15-16H2,2-6H3/t18-,19+/m1/s1

InChI Key

DVYNJKUHECHEDC-MOPGFXCFSA-N

Isomeric SMILES

C[C@@H]1CN([C@H](CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CC=C5S(=O)(=O)C)C(C)C

Canonical SMILES

CC1CN(C(CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CC=C5S(=O)(=O)C)C(C)C

Origin of Product

United States

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